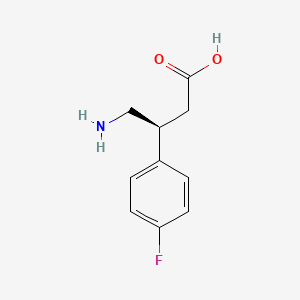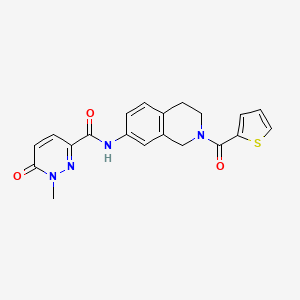![molecular formula C22H15ClFN3O4 B2440472 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-79-3](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15ClFN3O4 and its molecular weight is 439.83. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A series of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been designed, synthesized, and tested for their herbicidal activities and inhibition of protoporphyrinogen oxidase (PPO). These compounds show promising herbicidal activities with a broad spectrum of weed control and selectivity towards certain crops, highlighting their potential applicability in agricultural fields (Da-Wei Wang et al., 2017).
Antitumor Activities
Pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid have been synthesized and shown significant antitumor activities against various cancer cell lines, indicating their potential as therapeutic agents (S. Raić-Malić et al., 2000).
Urease Inhibition
5-Substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione and its derivatives have been prepared and evaluated for their in vitro urease inhibition activity. These compounds exhibit varying levels of activity, suggesting their potential use in treating diseases related to urease activity (A. Rauf et al., 2010).
Antitumor Activity and Synthesis Methods
The synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been detailed, providing insights into their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase and their significant activity against specific types of cancer (E. Grivsky et al., 1980).
Herbicidal Activities
Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds has demonstrated good herbicidal activities, with some compounds showing up to 98% effectiveness against certain weeds, highlighting their potential for agricultural herbicide development (Yang Huazheng, 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-chloro-6-fluorobenzylamine, which is then reacted with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione to form the second intermediate. The second intermediate is then coupled with 3-(benzo[d][1,3]dioxol-5-ylmethyl)chloride to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "ammonium acetate", "sodium borohydride", "pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "thionyl chloride", "3-(benzo[d][1,3]dioxol-5-ylmethyl)phenol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-6-fluorobenzylamine", "a. Dissolve 2-chloro-6-fluorobenzaldehyde in ethanol", "b. Add ammonium acetate and sodium borohydride to the solution", "c. Heat the mixture at reflux for 4 hours", "d. Cool the mixture and filter the precipitate", "e. Wash the precipitate with water and dry to obtain 2-chloro-6-fluorobenzylamine", "Step 2: Synthesis of the second intermediate", "a. Dissolve pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in DMF", "b. Add 2-chloro-6-fluorobenzylamine to the solution", "c. Heat the mixture at 100°C for 6 hours", "d. Cool the mixture and filter the precipitate", "e. Wash the precipitate with water and dry to obtain the second intermediate", "Step 3: Synthesis of the final product", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)phenol in THF", "b. Add thionyl chloride to the solution and heat at reflux for 2 hours", "c. Cool the mixture and add the second intermediate", "d. Heat the mixture at 100°C for 6 hours", "e. Cool the mixture and filter the precipitate", "f. Wash the precipitate with water and dry to obtain the final product" ] } | |
CAS RN |
921775-79-3 |
Product Name |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C22H15ClFN3O4 |
Molecular Weight |
439.83 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClFN3O4/c23-15-3-1-4-16(24)14(15)11-26-17-5-2-8-25-20(17)21(28)27(22(26)29)10-13-6-7-18-19(9-13)31-12-30-18/h1-9H,10-12H2 |
InChI Key |
BIZBQXGMFCYYBF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=C(C=CC=C5Cl)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



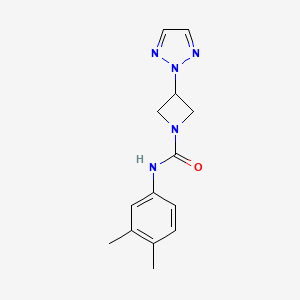
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)
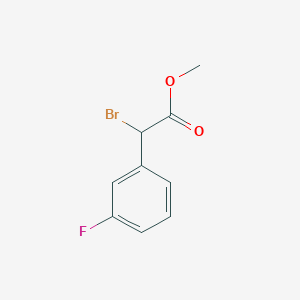
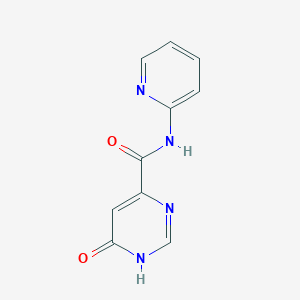
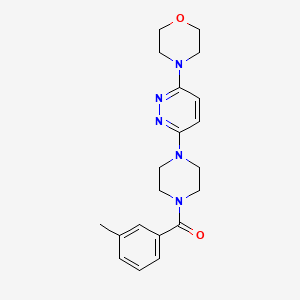
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)

![3-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2440400.png)
